[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate
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Overview
Description
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate: is a complex organic compound with the molecular formula C19H15BrN2O2S This compound is characterized by the presence of a bromophenyl group, a sulfanyl group attached to a pyridine ring, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromothiophenol with 3-chloromethylpyridine under basic conditions to form the intermediate [2-(4-bromophenyl)sulfanylpyridin-3-yl]methanol. This intermediate is then reacted with phenyl isocyanate to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are typically employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .
Industry: In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .
Mechanism of Action
The mechanism of action of [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine
- 4-bromophenyl 4-bromobenzoate
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness: Compared to similar compounds, [2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate is unique due to its combination of a bromophenyl group, a sulfanyl group, and a phenylcarbamate moiety.
Properties
IUPAC Name |
[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-15-8-10-17(11-9-15)25-18-14(5-4-12-21-18)13-24-19(23)22-16-6-2-1-3-7-16/h1-12H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCUYRAWBDFIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=C(N=CC=C2)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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